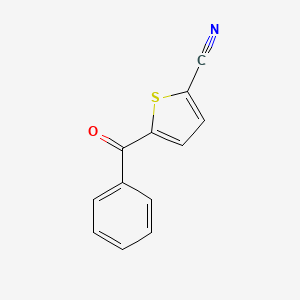

5-Benzoylthiophene-2-carbonitrile

Descripción

Significance of the Thiophene (B33073) Scaffold in Organic Synthesis and Chemical Research

Thiophene is a five-membered aromatic ring containing a sulfur atom. This scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a common feature in many biologically active compounds and approved drugs. nih.govrsc.org Its structural similarity to benzene (B151609) allows it to mimic phenyl groups in biological systems, while the presence of the sulfur heteroatom imparts unique electronic properties and potential for diverse chemical modifications. nih.gov The thiophene ring can readily undergo electrophilic aromatic substitution reactions, making it a versatile building block for constructing more complex molecules. nih.gov Researchers have extensively utilized the thiophene nucleus to develop a wide array of bioactive heterocycles targeting various biological pathways. researchgate.net

The versatility of the thiophene ring extends to materials science, where its derivatives are used in the development of organic semiconductors, solar cells, and sensors. researchgate.net The ability to tune the electronic and optical properties of thiophene-based materials through substitution makes them highly valuable in these technological applications. researchgate.netmdpi.com

Importance of Nitrile and Ketone Functionalities in Molecular Design and Reactivity

The ketone group (a carbonyl group bonded to two carbon atoms) is a common structural motif in pharmaceuticals and other biologically active molecules. numberanalytics.comquora.com It can participate in various interactions with biological targets, such as hydrogen bonding. numberanalytics.com The presence of a ketone can influence a molecule's metabolic stability and solubility, crucial factors in drug design. nih.govnih.gov From a synthetic standpoint, ketones are versatile intermediates that can be transformed into a wide range of other functional groups. scripps.edu

The nitrile group (-C≡N) is a highly valuable functional group in organic synthesis. pearson.comnumberanalytics.com It is a strong electron-withdrawing group, which influences the electronic properties of the thiophene ring. fiveable.me Nitriles are important intermediates for the synthesis of other nitrogen-containing functional groups, such as amines and carboxylic acids. fiveable.menumberanalytics.com This versatility makes them key building blocks in the creation of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com

Historical and Current Research Landscape of Substituted Thiophenes and Their Derivatives

The exploration of thiophene chemistry has a rich history, beginning with its discovery in the late 19th century. nih.gov Early research focused on understanding its aromatic character and reactivity. Over the years, the development of new synthetic methods has allowed for the preparation of a vast library of substituted thiophenes with diverse functionalities.

Current research continues to explore the potential of substituted thiophenes in various fields. In medicinal chemistry, there is ongoing interest in synthesizing novel thiophene derivatives as potential therapeutic agents for a range of diseases, including cancer, infectious diseases, and inflammatory conditions. benthamdirect.comrsc.org The ability to systematically modify the substitution pattern on the thiophene ring allows for the fine-tuning of biological activity. mdpi.com

In materials science, the focus is on developing new thiophene-based polymers and small molecules for applications in organic electronics. researchgate.net Researchers are investigating how different substituents affect the material's properties, such as conductivity and light emission. mdpi.com

Overview of Research Approaches Applied to Complex Heterocyclic Systems

The study of complex heterocyclic systems like 5-Benzoylthiophene-2-carbonitrile involves a combination of experimental and computational approaches.

Synthetic Chemistry: The development of efficient and selective synthetic routes is crucial for accessing these molecules. mdpi.comresearchgate.net This includes both the construction of the thiophene ring itself and the introduction of various substituents. researchgate.net Multicomponent reactions and metal-catalyzed cross-coupling reactions are powerful tools in this regard. nih.gov

Spectroscopic and Crystallographic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are essential for characterizing the structure and purity of newly synthesized compounds. X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state.

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), are increasingly used to study the electronic structure, reactivity, and potential properties of heterocyclic compounds. nih.govresearchgate.net These theoretical studies can provide valuable insights that complement experimental findings and guide the design of new molecules with desired characteristics. rsc.orgrsc.org Molecular docking simulations are also employed to predict how these molecules might interact with biological targets. nih.gov

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

79505-22-9 |

|---|---|

Fórmula molecular |

C12H7NOS |

Peso molecular |

213.26 g/mol |

Nombre IUPAC |

5-benzoylthiophene-2-carbonitrile |

InChI |

InChI=1S/C12H7NOS/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9/h1-7H |

Clave InChI |

GCUMYIMISUAJRB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C#N |

Origen del producto |

United States |

Reaction Chemistry and Transformational Pathways of 5 Benzoylthiophene 2 Carbonitrile

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group in 5-Benzoylthiophene-2-carbonitrile is highly polarized, rendering the carbon atom electrophilic. openstax.org This characteristic makes it susceptible to attack by nucleophiles and allows for its transformation into several other important functional groups.

Nucleophilic Additions and Substitutions at the Nitrile Carbon

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. A prominent example of this is the Grignard reaction. Treatment of a nitrile with a Grignard reagent (R-MgX) leads to the formation of an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.orgmasterorganicchemistry.com For instance, the reaction of this compound with a Grignard reagent would be expected to form a new carbon-carbon bond at the nitrile carbon, ultimately yielding a diketone after workup.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, breaking the pi bond and forming a magnesium salt of an imine. Subsequent acidic hydrolysis converts this intermediate into a ketone. masterorganicchemistry.com

Table 1: Nucleophilic Addition to Nitriles with Grignard Reagents

| Reagent | Intermediate | Final Product | Reference |

|---|

Transformation to Amide, Carboxylic Acid, or Amine Derivatives

The nitrile functionality is a versatile precursor for the synthesis of amides, carboxylic acids, and primary amines.

Amide Formation: Partial hydrolysis of the nitrile group under controlled acidic or basic conditions yields the corresponding amide, 5-benzoylthiophene-2-carboxamide. lumenlearning.comlibretexts.org The reaction is typically performed using reagents like aqueous sodium hydroxide (B78521) with mild heating, though care must be taken to avoid complete hydrolysis to the carboxylic acid. commonorganicchemistry.com A milder method involves the use of hydrogen peroxide in an alkaline solution. commonorganicchemistry.com

Carboxylic Acid Formation: Complete hydrolysis of the nitrile occurs under more vigorous acidic or basic conditions, such as heating under reflux with aqueous acid (e.g., HCl) or a base (e.g., NaOH). libretexts.orgcommonorganicchemistry.comchemguide.co.uk Acidic hydrolysis directly produces 5-benzoylthiophene-2-carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk Basic hydrolysis initially forms the carboxylate salt (e.g., sodium 5-benzoylthiophene-2-carboxylate), which then requires acidification in a separate step to yield the free carboxylic acid. libretexts.orgchemistrysteps.com

Amine Derivative Formation: The nitrile group can be reduced to a primary amine, (5-benzoylthiophen-2-yl)methanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether are effective for this transformation. openstax.orgstudymind.co.uk The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by protonation with water to give the amine. openstax.org Catalytic hydrogenation, using hydrogen gas with a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C), is another common method for reducing nitriles to primary amines. studymind.co.ukcommonorganicchemistry.com To prevent the formation of secondary amine byproducts during catalytic hydrogenation, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.comresearchgate.net

Table 2: Transformation of the Nitrile Group

| Desired Product | Reagents | Conditions | Reference |

|---|---|---|---|

| Amide | NaOH(aq) or H₂O₂/NaOH | Mild heating | lumenlearning.comcommonorganicchemistry.com |

| Carboxylic Acid | HCl(aq) or NaOH(aq) | Reflux | libretexts.orgchemguide.co.uk |

| Primary Amine | 1. LiAlH₄ in ether2. H₂O | Anhydrous | openstax.orgstudymind.co.uk |

Cycloaddition Reactions Involving the Nitrile Group

Cycloaddition reactions offer a powerful method for constructing cyclic structures. wikipedia.org The nitrile group, acting as a dipolarophile or dienophile, can participate in such reactions. For instance, in [2+2] cycloadditions, two unsaturated molecules combine to form a four-membered ring. fiveable.me Research on dearomative cycloadditions of thiophenes has shown that thiophene (B33073) derivatives, including those with cyano substituents, can undergo cycloaddition reactions. acs.orgacs.org For example, a photochemical [2π + 2π] cycloaddition of a 2-phenyloxazole (B1349099) with acrylonitrile (B1666552) results in a bicyclic product, demonstrating the reactivity of a cyano-containing alkene in cycloadditions. acs.orgacs.org While specific examples for this compound are not detailed, its potential to participate in similar cycloaddition pathways, such as [4+2] Diels-Alder reactions or 1,3-dipolar cycloadditions, is significant for the synthesis of complex heterocyclic systems. wikipedia.orglibretexts.org

Reactivity of the Benzoyl Ketone Functionality

The carbonyl group of the benzoyl moiety is another key reactive site in this compound. The carbon atom of the carbonyl is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Reduction Reactions to Alcohol or Methylene (B1212753) Groups

The benzoyl ketone can be reduced to either a secondary alcohol or a methylene group.

Alcohol Formation: Reduction to the corresponding alcohol, phenyl(5-cyano-2-thienyl)methanol, can be readily achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in ether are standard reagents for this transformation. youtube.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate which is then protonated upon workup to yield the alcohol. libretexts.org

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbonyl carbon is a target for a wide range of nucleophiles. masterorganicchemistry.com These reactions, known as 1,2-additions, result in the formation of a new bond at the carbonyl carbon and conversion of the carbonyl group to an alcohol upon workup. masterorganicchemistry.comlibretexts.org

Examples of nucleophiles that can add to the benzoyl ketone include:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add an alkyl or aryl group to the carbonyl carbon, leading to the formation of a tertiary alcohol after hydrolysis. youtube.comsigmaaldrich.com

Cyanide: The addition of a cyanide ion (e.g., from HCN or NaCN) forms a cyanohydrin, which contains both a hydroxyl and a nitrile group attached to the same carbon. masterorganicchemistry.com

The reactivity of the carbonyl group is influenced by the electron-withdrawing nature of the attached thiophene and phenyl rings. Methods have been developed for the efficient nucleophilic addition of reagents like benzylboronic acid pinacol (B44631) ester to activated ketones, often enhanced by additives like DABCO (1,4-diazabicyclo[2.2.2]octane). nih.gov

Table 3: Reactivity of the Benzoyl Ketone

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol | youtube.com |

| Nucleophilic Addition | Grignard Reagent (RMgX) | Tertiary Alcohol | youtube.comsigmaaldrich.com |

Condensation and Derivatization Reactions of the Ketone

The benzoyl group in this compound contains a ketone functionality that is a prime site for various condensation and derivatization reactions. These transformations are crucial for modifying the molecular structure and introducing new functional groups.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. Standard ketone derivatization reactions, such as the formation of oximes, hydrazones, and semicarbazones, can be readily achieved by reacting this compound with hydroxylamine, hydrazine (B178648) derivatives, or semicarbazide, respectively. These reactions are typically acid-catalyzed and proceed via the initial formation of a tetrahedral intermediate followed by dehydration.

Furthermore, the ketone can participate in condensation reactions with active methylene compounds. For instance, in the presence of a base, it can undergo Knoevenagel condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate. This reaction would extend the conjugation of the system by forming a new carbon-carbon double bond.

The ketone's alpha-protons on the benzoyl moiety are not readily enolizable due to their position on the aromatic phenyl ring. However, reactions involving the carbonyl group itself, such as the Wittig reaction, can be employed to convert the C=O bond into a C=C bond, providing a pathway to various styryl-like derivatives.

Below is a table summarizing potential condensation and derivatization reactions of the ketone in this compound:

| Reaction Type | Reagent(s) | Product Type |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Hydrazone Formation | Hydrazine (N₂H₄) or derivatives | Hydrazone |

| Semicarbazone Formation | Semicarbazide (NH₂NHCONH₂) | Semicarbazone |

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂) | α,β-Unsaturated nitrile |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is an aromatic heterocycle that can undergo both electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is heavily influenced by the electronic effects of the existing benzoyl and carbonitrile substituents.

Regioselectivity of Substitutions on the Thiophene Nucleus

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). youtube.com The sulfur atom can stabilize the intermediate cationic species (the sigma complex) through resonance. However, in this compound, the presence of two electron-withdrawing groups, the benzoyl group at position 5 and the carbonitrile group at position 2, significantly deactivates the thiophene ring towards electrophilic attack. st-andrews.ac.uk

Both the benzoyl and cyano groups are deactivating and meta-directing in benzene chemistry. In the five-membered thiophene ring, the directing effects are analyzed with respect to the available positions. The 2- and 5-positions of thiophene are the most reactive towards electrophiles. Since these positions are already substituted, electrophilic substitution, if it occurs, would be directed to the less activated 3- or 4-positions. The benzoyl group at C5 would direct an incoming electrophile to C3, while the cyano group at C2 would direct to C4. Predicting the exact outcome would require consideration of the relative directing power of both groups and the specific reaction conditions.

Conversely, the electron-deficient nature of the thiophene ring in this molecule makes it a candidate for nucleophilic aromatic substitution (SNA_r). youtube.comnorthwestern.edu For an SNA_r reaction to occur, a good leaving group, such as a halogen, must be present on the ring. wikipedia.orgacs.org If, for example, a bromine atom were present at the 3- or 4-position, a strong nucleophile could potentially displace it. The strong electron-withdrawing nature of the benzoyl and cyano groups would stabilize the negatively charged Meisenheimer intermediate, which is formed during the course of an addition-elimination SNA_r mechanism. acs.orgnih.gov

Oxidative Pathways of the Thiophene Heterocycle

The thiophene heterocycle can undergo oxidation at the sulfur atom or at the carbon-carbon double bonds. The oxidation of thiophenes can lead to the formation of thiophene S-oxides (sulfoxides) and thiophene S,S-dioxides (sulfones). nih.govnih.gov These oxidized species are generally less stable than the parent thiophene. youtube.com

The oxidation of thiophene and its derivatives can be achieved using various oxidizing agents, such as peracids (e.g., m-CPBA) or hydrogen peroxide catalyzed by metal complexes like methyltrioxorhenium(VII). nih.govresearchgate.net The initial oxidation typically occurs at the sulfur atom to form the corresponding sulfoxide. nih.gov This intermediate can sometimes be isolated but often undergoes further reactions, such as dimerization via a Diels-Alder type reaction or further oxidation to the sulfone. nih.govrsc.org

The presence of electron-withdrawing groups, like in this compound, generally makes the thiophene ring less susceptible to oxidation. However, under forcing conditions, oxidation to the sulfone could be possible. Another potential oxidative pathway involves the epoxidation of the C=C bonds of the thiophene ring, which can lead to ring-opened products or rearranged structures like thiophen-2-ones. nih.govrsc.org In some cases, oxidative degradation of the thiophene ring can occur, particularly under harsh oxidative conditions. wikipedia.org

Coupling Reactions for Extended Molecular Architectures

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with extended π-conjugated systems. This is often achieved through various transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Methodologies for C-C Bond Formation

To utilize this compound in cross-coupling reactions for C-C bond formation, it typically first needs to be functionalized with a suitable group, most commonly a halogen. For instance, bromination or iodination of the thiophene ring at one of the available positions (likely the 3 or 4-position) would provide a handle for reactions like Suzuki, Stille, Heck, or Sonogashira couplings.

A hypothetical reaction pathway could involve the selective bromination of this compound to introduce a bromine atom. This bromo-derivative could then be subjected to various cross-coupling conditions.

Below is a table summarizing potential cross-coupling reactions for a hypothetical halo-derivative of this compound:

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C (Aryl-Aryl, etc.) |

| Stille Coupling | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C (Aryl-Aryl, etc.) |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Base | C-C (Aryl-Alkene) |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst + Cu(I) cocatalyst + Base | C-C (Aryl-Alkyne) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst + Ligand + Base | C-N (Aryl-Amine) |

These reactions would allow for the attachment of various aryl, heteroaryl, alkyl, or alkyne groups, leading to a diverse library of extended molecular architectures.

Functional Group Interconversions and Protecting Group Strategies

The benzoyl and carbonitrile functional groups on this compound can be chemically transformed into a variety of other functionalities. researchgate.netacs.org The nitrile group, for example, can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). The ketone of the benzoyl group can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄). researchgate.net

Given the presence of multiple reactive sites, protecting group strategies are often necessary during multi-step syntheses involving this compound. For instance, if a reaction needs to be performed that is incompatible with the ketone, the carbonyl group can be protected as an acetal (B89532) or ketal. These are typically formed by reacting the ketone with a diol in the presence of an acid catalyst and can be removed under acidic conditions.

Similarly, if the nitrile group needs to be preserved during a reaction where it might react, its interconversion to a less reactive group could be considered, although direct protection of a nitrile is less common. More often, the synthetic route is designed to introduce the nitrile at a later stage.

The strategic application of functional group interconversions and protecting groups allows for the selective modification of the molecule and the synthesis of complex target structures.

| Functional Group | Transformation | Reagent(s) | New Functional Group |

| Carbonitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid (-COOH) or Amide (-CONH₂) |

| Carbonitrile (-CN) | Reduction | LiAlH₄ or H₂/Catalyst | Primary amine (-CH₂NH₂) |

| Ketone (C=O) | Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol (-CH(OH)) |

| Ketone (C=O) | Protection | Diol, H⁺ | Acetal/Ketal |

Advanced Spectroscopic Characterization Techniques and Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. For 5-Benzoylthiophene-2-carbonitrile, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the benzoyl group.

The thiophene ring contains two protons, H-3 and H-4. Due to the strong electron-withdrawing effects of the adjacent cyano (-CN) and benzoyl (-C=O) groups, these protons are significantly deshielded and would appear at a downfield chemical shift, likely in the range of 7.5 to 8.5 ppm. They would appear as doublets due to coupling with each other.

The benzoyl group's five protons would typically present as a more complex set of signals. The two ortho-protons (H-2' and H-6') are closest to the electron-withdrawing carbonyl group and are expected to be the most deshielded of the phenyl protons. The meta- (H-3' and H-5') and para- (H-4') protons would appear at slightly more upfield positions. youtube.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Thiophene H-3 | 7.50 - 8.00 | Doublet (d) |

| Thiophene H-4 | 8.00 - 8.50 | Doublet (d) |

| Benzoyl H-2', H-6' (ortho) | 7.80 - 8.20 | Multiplet (m) |

| Benzoyl H-3', H-5' (meta) | 7.40 - 7.70 | Multiplet (m) |

| Benzoyl H-4' (para) | 7.50 - 7.80 | Multiplet (m) |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift influenced by its electronic environment. In conjunction with ¹³C NMR, the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can differentiate between quaternary (C), methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons.

For this compound, the spectrum would show signals for all nine unique carbon atoms. The carbonyl carbon of the benzoyl group is highly deshielded and expected to appear significantly downfield, typically in the 180-195 ppm range. oregonstate.edu The carbon of the nitrile group (-C≡N) would appear in the 115-125 ppm range. The thiophene and benzene (B151609) ring carbons would resonate in the aromatic region (120-150 ppm). oup.comoup.com The carbons directly bonded to the electron-withdrawing substituents (C-2, C-5) and the sulfur atom would have their chemical shifts significantly influenced. oup.comolemiss.edu

An APT experiment would show positive signals for CH carbons and negative signals for quaternary carbons, confirming the assignments.

Table 2: Predicted ¹³C NMR and APT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | APT/DEPT Signal |

| Carbonyl (C=O) | 180 - 195 | Quaternary (C) |

| Thiophene C-2 (C-CN) | 110 - 125 | Quaternary (C) |

| Thiophene C-3 | 135 - 145 | Methine (CH) |

| Thiophene C-4 | 130 - 140 | Methine (CH) |

| Thiophene C-5 (C-CO) | 140 - 155 | Quaternary (C) |

| Nitrile (-C≡N) | 115 - 125 | Quaternary (C) |

| Benzoyl C-1' | 135 - 145 | Quaternary (C) |

| Benzoyl C-2', C-6' (ortho) | 128 - 132 | Methine (CH) |

| Benzoyl C-3', C-5' (meta) | 127 - 131 | Methine (CH) |

| Benzoyl C-4' (para) | 132 - 138 | Methine (CH) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, a key cross-peak would be observed between the thiophene protons H-3 and H-4, confirming their adjacency.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. libretexts.orgustc.edu.cn It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its known ¹H signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2- and 3-bond) correlations between protons and carbons. ustc.edu.cn It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the thiophene proton H-4 and the carbonyl carbon, and between the ortho-protons of the benzoyl ring (H-2', H-6') and the carbonyl carbon, confirming the benzoyl-thiophene linkage. researchgate.net Correlations from H-3 to the nitrile carbon would confirm the position of the cyano group.

Table 3: Key Expected HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbon (¹³C) | Information Gained |

| Thiophene H-4 | Carbonyl (C=O) | Confirms C5-benzoyl connectivity |

| Thiophene H-3 | Nitrile (C≡N) | Confirms C2-nitrile connectivity |

| Thiophene H-3 | Thiophene C-5 | Confirms thiophene ring structure |

| Benzoyl H-2', H-6' | Carbonyl (C=O) | Confirms benzoyl group structure |

| Benzoyl H-2', H-6' | Benzoyl C-4' | Confirms benzene ring structure |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to its functional groups. specac.com

For this compound, the most diagnostic absorptions would be from the carbonyl and nitrile groups.

Nitrile (C≡N) Stretch: A sharp, strong absorption is expected in the region of 2220-2240 cm⁻¹, which is highly characteristic of a conjugated nitrile group. spectroscopyonline.com

Carbonyl (C=O) Stretch: A strong, sharp absorption is expected around 1630-1670 cm⁻¹. libretexts.org The conjugation with both the thiophene and benzene rings lowers the frequency from a typical ketone absorption (around 1715 cm⁻¹). vscht.cz

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while C=C stretching vibrations within the thiophene and benzene rings would produce several peaks in the 1400-1600 cm⁻¹ region. libretexts.org

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Benzoyl Ketone | C=O Stretch | 1630 - 1670 | Strong, Sharp |

| Aromatic Rings | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium to Weak |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. ku.edu Vibrations that result in a change in polarizability are Raman active, whereas vibrations that cause a change in dipole moment are IR active. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

In this compound, the symmetric stretching vibrations of the aromatic rings are expected to be prominent in the Raman spectrum. jchps.com The C≡N and C=O stretches are also Raman active and can provide confirmatory data. The delocalized π-electron system in this molecule makes it a good candidate for Raman studies. ku.eduacs.org

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly amplify the Raman signal. This technique involves adsorbing the molecule onto a nanostructured metal surface (typically silver or gold). The electromagnetic field enhancement at the surface can increase the Raman scattering intensity by several orders of magnitude, allowing for the detection of very small quantities of the compound and providing detailed structural information. nih.gov

Table 5: Expected Raman Shifts for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitrile | C≡N Stretch | 2220 - 2240 |

| Benzoyl Ketone | C=O Stretch | 1630 - 1670 |

| Thiophene & Benzene Rings | Symmetric Ring Breathing | 1000 - 1600 |

| Thiophene Ring | C-S Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in providing the exact mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For This compound , with a chemical formula of C₁₂H₇NOS, the theoretical exact mass can be calculated. Experimental HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: Theoretical Exact Mass for this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C₁₂H₇NOS | 213.0248 |

This table presents the calculated theoretical exact mass. Actual experimental values from HRMS analysis would be required for confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For This compound , the molecular ion ([M]+• or [M-H]⁻) would be isolated and subjected to collision-induced dissociation (CID). The analysis of the resulting fragments would help to elucidate the connectivity of the benzoyl and cyanothiophene components. Expected fragmentation pathways might include the loss of the cyano group (-CN), the benzoyl group (-COC₆H₅), or cleavage within the thiophene ring. A detailed study of these fragmentation patterns is crucial for the structural confirmation of the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques are vital for understanding the electronic transitions and photophysical properties of a molecule, which are dictated by its chromophoric and fluorophoric components.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about the electronic transitions between molecular orbitals. The chromophore of This compound consists of the conjugated system formed by the benzoyl group and the thiophene ring. The absorption spectrum is expected to show characteristic bands corresponding to π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and provide key information about the electronic structure of the molecule.

Table 2: Expected UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Dichloromethane | Data not available | Data not available | π → π |

| Methanol | Data not available | Data not available | π → π |

| Dichloromethane | Data not available | Data not available | n → π |

| Methanol | Data not available | Data not available | n → π |

This table is a template for expected data. Specific experimental values are required for a complete analysis.

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy investigates the emission of light from a molecule after it has been electronically excited. This technique provides information about the excited state properties, including the fluorescence quantum yield and lifetime. While not all molecules are fluorescent, the extended π-system in This compound suggests the potential for emission. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift), and the intensity and position of the emission maximum can be influenced by the solvent environment.

Table 3: Expected Fluorescence Data for this compound

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Dichloromethane | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available |

This table is a template for expected data. Specific experimental values are required for a complete analysis.

X-ray Diffraction Methodologies for Solid-State Structure Elucidation

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For This compound , a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the thiophene ring, the orientation of the benzoyl group relative to the thiophene, and the intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that govern the crystal packing. Such data is invaluable for understanding the solid-state properties and for computational modeling studies.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Studies on Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational freedom around single bonds in 5-Benzoylthiophene-2-carbonitrile define its conformational landscape. Quantum chemical methods are employed to map this landscape and identify the most stable structures.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry of molecules by finding the minimum energy structure on the potential energy surface. For thiophene (B33073) derivatives, DFT calculations, often using functionals like B3LYP, effectively predict geometric parameters. nih.gove3s-conferences.org The process of geometry optimization systematically alters the molecule's geometry to locate the conformation with the lowest electronic energy, representing its most stable state.

By calculating the energy for various rotational positions (dihedral angles) of the benzoyl group relative to the thiophene ring, an energy landscape can be constructed. This reveals the energy barriers between different conformations and identifies the global minimum energy conformer. The planarity or torsion between the phenyl ring and the thiophene ring is a key determinant of the molecule's electronic properties.

Table 1: Representative Optimized Geometrical Parameters for a Thiophene Derivative System (Conceptual)

This table illustrates typical bond lengths and angles that would be determined through DFT geometry optimization. Actual values for this compound would require specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C≡N | ~1.16 Å | |

| C-S (Thiophene) | ~1.76 Å | |

| C-C (Thiophene) | ~1.37 - 1.42 Å | |

| Bond Angle | C-CO-C | ~120° |

| Thiophene-C-CO | ~118° | |

| Dihedral Angle | Phenyl-CO-Thiophene | Variable (determines conformation) |

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. youtube.com For organic molecules containing sulfur, such as thiophene derivatives, Pople-style basis sets like 6-31G(d) or the more extensive 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. nih.govnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially in systems with heteroatoms and pi-conjugation. youtube.comjetir.org

These complex calculations are performed using specialized computational chemistry software packages. Gaussian and ORCA are two of the most widely utilized programs for such studies. nih.govacs.org They provide the necessary algorithms to solve the complex equations of quantum mechanics, enabling the detailed investigation of molecular structures and properties. acs.org

Electronic Structure Analysis

Beyond geometry, understanding the distribution and energy of electrons is key to predicting a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com

The energy of the HOMO is an indicator of the molecule's nucleophilicity, while the LUMO energy reflects its electrophilicity. pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich thiophene ring, while the LUMO is likely localized on the electron-withdrawing benzoyl and carbonitrile groups.

Table 2: Conceptual Frontier Molecular Orbital Properties

This table presents a conceptual overview of FMO data used to assess reactivity.

| Property | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). A higher energy suggests stronger electron-donating character. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). A lower energy suggests stronger electron-accepting character. |

| ΔE (LUMO-HOMO) | Energy Gap | A smaller gap suggests the molecule is more easily excited and generally more reactive. |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, illustrating regions of positive and negative potential. mdpi.com

Negative Regions (Red/Yellow): These are electron-rich areas, typically associated with lone pairs on heteroatoms, and are susceptible to electrophilic attack. In this compound, strong negative potential is expected around the carbonyl oxygen, the nitrile nitrogen, and to a lesser extent, the sulfur atom. researchgate.net

Positive Regions (Blue): These are electron-poor areas, usually around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack.

Neutral Regions (Green): These areas have a relatively balanced potential.

The MESP map is a powerful tool for predicting intermolecular interactions and identifying the most likely sites for chemical reactions.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a quantitative measure of electron localization in a molecule's 3D space. researchgate.net These methods help to visualize and understand the nature of chemical bonds and lone pairs, aligning computational results with classical Lewis structures.

An ELF value approaching 1.0 signifies a high degree of electron localization, characteristic of covalent bonds and lone electron pairs. researchgate.net A value around 0.5 indicates delocalized electrons, as found in metallic bonds or aromatic systems. researchgate.net For this compound, ELF/LOL analysis would be expected to show high localization in the C-S, C-C, C=O, and C≡N bonds, as well as in the regions corresponding to the lone pairs on the sulfur, oxygen, and nitrogen atoms. This analysis provides a detailed picture of the molecule's electronic structure, complementing the insights from FMO and MESP analyses.

Mechanistic Pathways of Reactions Involving this compound

Computational chemistry offers powerful tools to explore the intricate details of reaction mechanisms, including the identification of transient species like transition states and the mapping of reaction pathways.

Transition state theory is a cornerstone of understanding chemical reactivity, and computational methods are adept at locating the saddle points on a potential energy surface that correspond to transition states. For reactions involving thiophene derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate the geometries and energies of reactants, products, and transition states. acs.org

In a study on the synthesis of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, a compound structurally related to this compound, high-level quantum chemical calculations were used to investigate the reaction mechanism. acs.org The geometry of the transition states was confirmed by the presence of an imaginary vibrational frequency corresponding to the reaction coordinate. acs.org Such calculations can reveal crucial details about the feasibility of a proposed reaction pathway. For instance, in the aforementioned study, it was found that an intramolecular nucleophilic substitution could proceed successfully only in the S,S/R,R-diastereomeric channel. acs.org The bulky benzoyl group in the R,S-isomer created spatial difficulties that prevented the necessary atomic configuration for the SN2 process, leading to a significantly higher activation energy. acs.org

Reaction coordinate analysis involves mapping the energy of the system as it progresses from reactants to products through the transition state. This provides a clear picture of the energy barriers involved and helps in determining the rate-limiting step of a reaction.

Below is an illustrative data table showing the kind of data that would be generated from such a computational study on a hypothetical reaction of this compound.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Reactants | DFT/B3LYP/6-31G(d) | 0.0 | - |

| Transition State 1 | DFT/B3LYP/6-31G(d) | +25.3 | -450.2i |

| Intermediate | DFT/B3LYP/6-31G(d) | -5.7 | - |

| Transition State 2 | DFT/B3LYP/6-31G(d) | +18.9 | -321.5i |

| Products | DFT/B3LYP/6-31G(d) | -15.2 | - |

Note: This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

Computational modeling allows for the exploration of different possible reaction pathways, providing a theoretical basis for experimentally observed outcomes. By comparing the calculated activation energies for various proposed mechanisms, the most plausible pathway can be identified.

For the synthesis of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, two alternative cyclization pathways of the Michael adduct were investigated computationally: an intramolecular SN2 substitution and a nucleophilic addition/elimination sequence. acs.org For the S,S/R,R-diastereomers, both pathways were found to be possible, but the intramolecular SN2 substitution was determined to be more likely due to a lower activation energy. acs.org This demonstrates the predictive power of computational modeling in elucidating reaction mechanisms.

These computational investigations provide a molecule-level understanding of the reaction, highlighting the role of stereochemistry and steric hindrance in determining the reaction outcome. acs.org

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are not only useful for studying reactivity but also for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.

The accuracy of the predicted chemical shifts depends on the chosen functional and basis set. By calculating the NMR parameters for a proposed structure and comparing them to the experimental spectrum, one can gain confidence in the structural assignment.

An illustrative table of calculated NMR chemical shifts for this compound is provided below.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| H3 | 7.85 | - |

| H4 | 7.42 | - |

| H (ortho-benzoyl) | 7.95 | - |

| H (meta-benzoyl) | 7.60 | - |

| H (para-benzoyl) | 7.50 | - |

| C2 | - | 115.2 |

| C3 | - | 135.8 |

| C4 | - | 128.9 |

| C5 | - | 145.3 |

| CN | - | 118.1 |

| CO | - | 185.6 |

Note: This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

Computational methods can also simulate vibrational (IR) and electronic (UV-Vis) spectra.

IR Spectra Simulation: The calculation of vibrational frequencies through methods like DFT can predict the positions and relative intensities of peaks in an IR spectrum. iosrjournals.org These calculations are based on the harmonic oscillator approximation. The calculated frequencies are often scaled by an empirical factor to better match experimental data. iosrjournals.org This can be particularly useful for assigning specific vibrational modes to the observed absorption bands.

UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic transitions of molecules, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comscielo.org.za These calculations provide information about the excitation energies (wavelengths of maximum absorption, λmax) and the oscillator strengths (intensities of the absorption bands). mdpi.com The analysis of the molecular orbitals involved in these transitions can provide insights into the nature of the electronic excitations (e.g., π → π* transitions). mdpi.com

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a crucial role in determining the supramolecular structure and properties of molecular solids. Computational methods can be used to analyze and quantify these interactions.

Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to identify and characterize non-covalent interactions. These methods provide information about the strength and nature of these interactions based on the electron density distribution.

For a molecule like this compound, one might expect various non-covalent interactions to be important in its crystal packing, including:

π-π stacking: between the thiophene and benzene (B151609) rings of adjacent molecules.

C-H···O interactions: between the hydrogen atoms of the aromatic rings and the oxygen atom of the benzoyl group.

C-H···N interactions: between the hydrogen atoms and the nitrogen atom of the nitrile group.

C-H···S interactions: involving the sulfur atom of the thiophene ring.

Understanding these interactions is essential for predicting the crystal structure and solid-state properties of the compound.

Synthetic Applications As a Chemical Building Block and Precursor

Role as an Intermediate in Multi-Step Organic Synthesis

5-Benzoylthiophene-2-carbonitrile and its close analogues, particularly 2-aminothiophenes, are pivotal intermediates in the synthesis of complex heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These fused pyrimidine (B1678525) systems are of great interest in medicinal chemistry due to their diverse biological activities, including acting as kinase inhibitors for potential cancer therapies. nih.govnih.gov

The synthesis of these important scaffolds often begins with a 2-aminothiophene derivative. A common route to access the necessary thiophene (B33073) precursors is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.orgimpactfactor.org For instance, a related compound, trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile, serves as a direct precursor to the thieno[2,3-d]pyrimidine (B153573) core. nih.govacs.org The amino group on the thiophene ring can react with various reagents to form the fused pyrimidine ring. For example, cyclization with acyl chlorides or other C1-building blocks leads to the formation of the thieno[2,3-d]pyrimidin-4-one skeleton. scielo.br This highlights the role of the substituted thiophene core as a foundational element in building intricate, biologically active molecules. rsc.org

Precursor in the Development of Advanced Materials

The electronic properties inherent to the thiophene ring make it a valuable component in materials science, particularly for organic electronics. The functionalization with benzoyl and nitrile groups allows for the fine-tuning of these properties.

Polythiophenes are among the most studied classes of conductive polymers due to their excellent charge transport properties and environmental stability. juniperpublishers.com The properties of these polymers can be tailored by introducing functional groups onto the thiophene monomer. The polymerization of functionalized thiophenes, often through transition metal-catalyzed cross-coupling reactions or electropolymerization, leads to materials with specific electronic characteristics. juniperpublishers.comacs.orgmdpi.com

While direct polymerization of this compound is not widely reported, its structure suggests it could be a valuable monomer. The electron-withdrawing benzoyl and nitrile groups would lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This modification can enhance the polymer's stability and influence its charge-carrying capabilities, making it a potential candidate for use in organic semiconductor applications. rsc.org

The design of materials for OLEDs and OFETs often relies on creating molecules with specific donor-π-acceptor (D-π-A) architectures to control charge injection, transport, and emission properties. beilstein-journals.orgbeilstein-archives.org Thiophene and its derivatives frequently serve as the π-conjugated bridge in these systems. rsc.orgjuniperpublishers.combeilstein-journals.org

This compound, with its electron-rich thiophene core and two distinct electron-withdrawing groups, represents an intriguing precursor for such materials. The benzoyl and nitrile groups can act as acceptor moieties, and further chemical modification could introduce donor groups to complete the D-π-A structure. The resulting materials could exhibit tailored optical and electronic properties, such as specific emission colors or high charge carrier mobilities, making them suitable for use as emitters in OLEDs or as the active channel material in OFETs. rsc.orgresearchgate.net For example, a recently developed OLED emitter incorporating a thieno[3,2-b]thiophene (B52689) linker between a donor and an acceptor showed excellent performance, underscoring the potential of functionalized thiophene systems. beilstein-journals.orgbeilstein-archives.org

Heterocyclic compounds, including thiophenes, are important components in the synthesis of azo dyes. sapub.orgnih.gov Azo dyes are characterized by the -N=N- group, which connects two aromatic systems and forms an extended conjugated system responsible for their color. sphinxsai.comwikipedia.org The synthesis typically involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. wikipedia.orgquora.comyoutube.comchemguide.co.uk

The 2-amino analogue of this compound is an ideal precursor for creating novel azo dyes. The amino group can be converted into a diazonium salt under standard conditions (e.g., with NaNO₂ and HCl at low temperatures). This diazonium salt can then be reacted with various coupling components, such as phenols, naphthols, or anilines, to produce a wide range of colored compounds. researchgate.nettarjomeplus.com The benzoyl and nitrile substituents on the thiophene ring would act as powerful electron-withdrawing groups, which can shift the absorption maximum of the resulting dye to longer wavelengths (a bathochromic shift), potentially yielding deep colors such as blues and greens. sapub.org

Table 1: Synthetic Strategy for Azo Dyes

| Step | Process | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | 2-Amino-5-benzoylthiophene-3-carbonitrile, NaNO₂, HCl (aq) | Thiophene-based diazonium salt |

Utility in Supramolecular Chemistry and Host-Guest Systems (e.g., cyclodextrin (B1172386) complexation methodologies)

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with a variety of guest molecules. nih.gov This encapsulation can alter the physicochemical properties of the guest, such as increasing its aqueous solubility or stability.

This compound possesses structural features that make it a suitable guest for cyclodextrin complexation. The formation of such a host-guest complex would likely be driven by several interactions:

Hydrophobic Interactions: The aromatic phenyl ring of the benzoyl group and the thiophene ring can fit within the nonpolar cavity of a cyclodextrin, such as β-cyclodextrin. acs.orgresearchgate.net

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group can form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin. acs.orgresearchgate.net

The formation of an inclusion complex can be confirmed using techniques like Fourier-transform infrared (FTIR) spectroscopy, which can detect shifts in the carbonyl stretching frequency upon hydrogen bond formation, and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org The stoichiometry of such complexes is often 1:1, and the binding affinity can be quantified to determine the stability of the complex. nih.gov

Derivatization Strategies for Analytical Enhancement

For quantitative analysis, particularly in complex matrices, it is often necessary to derivatize an analyte to improve its detectability. High-performance liquid chromatography (HPLC) is a common analytical technique, and derivatization can be employed to attach a chromophore or fluorophore to the target molecule, enhancing its response to UV-Vis or fluorescence detectors. nih.gov

This compound contains a ketone functional group (in the benzoyl moiety) that is amenable to well-established derivatization reactions. A widely used method for the analysis of ketones is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.netepa.gov The reaction involves the condensation of the ketone with DNPH under acidic conditions to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is brightly colored and exhibits strong UV absorbance, leading to significantly lower detection limits in HPLC-UV analysis. researchgate.netd-nb.info This strategy provides a robust and sensitive method for the quantification of this compound. epa.gov

Table 2: Derivatization for HPLC Analysis

| Target Functional Group | Derivatizing Agent | Resulting Product | Analytical Advantage |

|---|

Introduction of Chromophores or Fluorophores for HPLC Detection

There is currently no scientific literature available to support the use of this compound as a reagent for introducing chromophores or fluorophores onto analyte molecules for the purpose of enhancing their detection in High-Performance Liquid Chromatography (HPLC). The inherent chromophoric nature of the benzoylthiophene core has not been reported as a basis for a derivatization strategy to improve HPLC sensitivity.

Formation of Derivatives for Enhanced Mass Spectrometry Analysis

Similarly, no research has been found to indicate that this compound is used as a derivatizing agent to improve the analysis of compounds by mass spectrometry. The chemical reactivity of the nitrile or other functional groups has not been exploited for the purpose of creating derivatives with enhanced ionization efficiency or fragmentation patterns beneficial for mass spectrometric analysis.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Catalyst Development

Future research will likely prioritize the discovery of more efficient and versatile methods for synthesizing 5-Benzoylthiophene-2-carbonitrile and its derivatives. While classical methods exist, the development of novel catalytic systems is paramount for improving yield, selectivity, and substrate scope.

One promising avenue is the expansion of domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials. Research into the synthesis of related compounds like trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles has demonstrated the power of Michael-type additions followed by intramolecular cyclization. nih.govacs.org Future work could adapt these principles, potentially using different starting materials to directly yield the aromatic this compound core.

Furthermore, the application of modern cross-coupling reactions, such as palladium-catalyzed direct C-H arylation, presents a compelling alternative. unito.it This approach avoids the pre-functionalization of starting materials, making syntheses more step- and atom-economical. Catalyst development in this area would focus on creating systems that can selectively functionalize the thiophene (B33073) ring in the presence of the benzoyl and nitrile groups, possibly using more sustainable and cheaper base metals instead of palladium.

| Potential Synthetic Strategy | Key Research Focus | Anticipated Advantage |

| Domino Reactions | Development of novel multi-component reactions (MCRs). | Rapid assembly of the core structure from simple precursors. |

| Direct C-H Functionalization | Design of selective catalysts (e.g., based on Pd, Ni, or Cu). | Reduced synthetic steps and waste generation. |

| Flow Chemistry Synthesis | Optimization of reaction conditions in continuous flow reactors. | Enhanced safety, scalability, and reaction control. |

Investigation of Undiscovered Reactivity Patterns

The reactivity of this compound is not yet fully explored. The interplay between the electron-withdrawing benzoyl and nitrile groups and the electron-rich thiophene ring suggests a rich and complex chemical behavior waiting to be uncovered.

Future studies should systematically investigate the reactivity of each functional group. For instance, the nitrile group is a versatile handle for transformations into amines, amides, carboxylic acids, or tetrazoles, opening pathways to new families of compounds. The carbonyl group of the benzoyl moiety is a prime site for nucleophilic additions, reductions, or condensation reactions to build more elaborate structures.

A particularly interesting area for exploration is the use of this compound in constructing novel heterocyclic systems. The reactivity of related 2-aminodihydrothiophenes in Mannich-type reactions to form thieno[2,3-d]pyrimidines highlights the potential of the thiophene scaffold to participate in cyclization reactions. nih.govacs.org Similar investigations could reveal new cycloaddition or condensation pathways involving the nitrile and ketone functionalities of this compound, leading to previously inaccessible fused-ring systems.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers a powerful tool for accelerating research and gaining deeper insights into the properties and reactivity of this compound. Advanced computational studies can guide experimental work, saving time and resources.

Density Functional Theory (DFT) calculations, which have been successfully used to study the reaction mechanisms of related thiophene syntheses, can be employed to predict the most likely pathways for new reactions. nih.govacs.org These models can help elucidate transition states, calculate activation energies, and predict the regioselectivity and stereoselectivity of potential transformations. This predictive power is invaluable for designing efficient synthetic routes and understanding unexpected reactivity patterns.

Furthermore, computational modeling can predict the electronic and photophysical properties of polymers or complex molecules derived from this building block. This is crucial for designing new materials for applications in organic electronics, where properties like band gap, charge mobility, and absorption spectra are critical.

| Computational Method | Research Application | Expected Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting reactivity. | Rational design of experiments and understanding of reaction outcomes. |

| Time-Dependent DFT (TD-DFT) | Predicting electronic absorption and emission spectra. | Design of novel dyes, sensors, and optoelectronic materials. |

| Molecular Dynamics (MD) | Simulating the conformation and dynamics of larger assemblies. | Understanding intermolecular interactions in materials. |

Integration into More Complex, Architecturally Controlled Molecular Assemblies

A significant future direction lies in using this compound as a fundamental building block for constructing larger, architecturally complex molecules with specific functions. Its rigid structure and multiple functionalization points make it an ideal candidate for incorporation into polymers, macrocycles, and dendrimers.

In materials science, the thiophene unit is a well-known component of organic semiconductors. By polymerizing derivatives of this compound, researchers could develop new conjugated polymers with tailored electronic properties. The benzoyl and nitrile groups offer opportunities for post-polymerization modification, allowing for fine-tuning of solubility, morphology, and electronic characteristics.

In medicinal chemistry, the 2-aminothiophene motif is a recognized pharmacophore found in various bioactive molecules and approved drugs. nih.gov The this compound core could be elaborated into more complex structures designed to interact with specific biological targets, serving as a scaffold for the development of new therapeutic agents.

Development of Sustainable and Atom-Economical Synthetic Protocols

Modern chemical synthesis increasingly emphasizes sustainability. Future research on this compound must incorporate the principles of green chemistry to minimize environmental impact. This involves developing protocols that are not only efficient in terms of yield but also in their use of resources and generation of waste.

A key concept is atom economy , which measures how many atoms from the reactants are incorporated into the final product. ekb.egrsc.org Synthetic routes like direct C-H arylation are inherently more atom-economical than traditional cross-couplings that generate stoichiometric inorganic salts as byproducts. unito.it Future work should aim to design syntheses with perfect or near-perfect atom economy. mdpi.com

Another focus will be on reducing the use of hazardous solvents. Exploring reactions in greener media like water or bio-based solvents, or even under solvent-free conditions through mechanochemistry, represents a significant step towards sustainability. ekb.egresearchgate.net The efficiency of these green protocols can be assessed using metrics like Reaction Mass Efficiency (RME) and Yield Economy (YE), which provide a more holistic view of a reaction's sustainability than chemical yield alone. ekb.eg

| Green Chemistry Principle | Application to Synthesis | Metric for Success |

| High Atom Economy | Prioritizing addition and cycloaddition reactions over substitutions. | Atom Economy (AE) ekb.eg |

| Use of Safer Solvents | Employing water, ethanol, or solvent-free (mechanochemical) conditions. | Environmental Factor (E-Factor) |

| Energy Efficiency | Utilizing catalysis to lower reaction temperatures and times. | Yield Economy (YE) ekb.eg |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Benzoylthiophene-2-carbonitrile, and how is purity assessed?

- Methodology : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Cyclization : Formation of the benzothiophene core via cyclization of substituted benzaldehyde derivatives with sulfur-containing reagents (e.g., thiourea) .

Functionalization : Introduction of the benzoyl and cyano groups through Friedel-Crafts acylation and nucleophilic substitution, respectively .

- Purity Assessment : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity and purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments, distinguishing benzoyl (δ ~7.5–8.0 ppm for aromatic protons) and nitrile (δ ~110–120 ppm for CN carbon) groups .

- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) functionalities .

- High-Resolution MS : Validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₂H₇NOS) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications : Serves as a precursor for bioactive molecules, particularly in:

- Anticancer Agents : Analogous benzothiophene acrylonitriles inhibit kinase activity or induce apoptosis in cancer cell lines .

- Antimicrobial Scaffolds : Structural modifications (e.g., halogenation) enhance activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Variables to Optimize :

- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation improve benzoylation efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance cyano group introduction via SNAr reactions .

- Temperature Control : Low temperatures (−20°C) minimize side reactions during nitrile formation .

- Yield Monitoring : Use HPLC to quantify intermediates and adjust stoichiometry iteratively .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Reactivity Profile :

- Suzuki-Miyaura Coupling : The electron-withdrawing nitrile group activates the thiophene ring for palladium-catalyzed aryl-aryl bond formation .

- Nucleophilic Substitution : The para-nitrile stabilizes transition states in SNAr reactions with amines or thiols .

- Computational Validation : DFT studies model charge distribution and reaction pathways, guiding selective functionalization .

Q. How do structural modifications (e.g., halogenation) affect the bioactivity of this compound derivatives?

- Case Study : Bromination at the 5-position increases lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates .

- Bioactivity Assays :

- In Vitro Cytotoxicity : MTT assays against HeLa cells show IC₅₀ values correlating with substituent electronegativity .

- Molecular Docking : Predicts binding affinity to target proteins (e.g., EGFR kinase) by simulating halogen bonding interactions .

Q. What challenges arise in analyzing degradation products of this compound under oxidative conditions?

- Degradation Pathways :

- Oxidation : Nitrile groups may hydrolyze to amides or carboxylic acids under acidic/oxidative conditions .

- Photodegradation : UV exposure cleaves the benzoyl-thiophene bond, forming benzoic acid derivatives .

- Analytical Solutions : LC-MS/MS with collision-induced dissociation (CID) identifies degradation products at trace levels (<0.1% impurity) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.